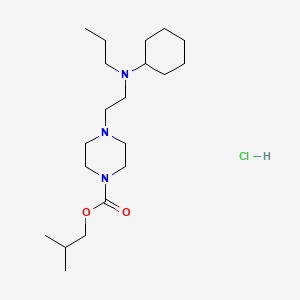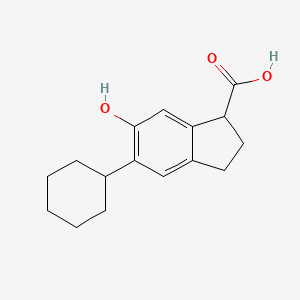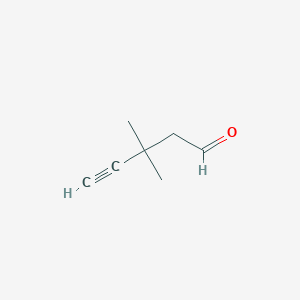
4-Pentynal, 3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentynal, 3,3-dimethyl- is an organic compound with the molecular formula C7H10O. It is an aldehyde with a triple bond between the fourth and fifth carbon atoms and two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynal, 3,3-dimethyl- can be achieved through several methods. One common approach involves the alkylation of propargyl alcohol followed by oxidation. The reaction typically proceeds as follows:
Alkylation: Propargyl alcohol is reacted with an alkylating agent in the presence of a base to form the corresponding alkylated product.
Oxidation: The alkylated product is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to yield 4-Pentynal, 3,3-dimethyl-.
Industrial Production Methods
Industrial production of 4-Pentynal, 3,3-dimethyl- often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentynal, 3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of 4-Pentynal, 3,3-dimethyl- can yield the corresponding alcohol, 4-Pentynol, 3,3-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
4-Pentynal, 3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: 4-Pentynal, 3,3-dimethyl- is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Pentynal, 3,3-dimethyl- involves its reactivity as an aldehyde and alkyne. The aldehyde group can undergo nucleophilic addition reactions, while the alkyne group can participate in cycloaddition reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing the compound to interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylpentanal: Similar in structure but lacks the alkyne group.
2,3-Dimethyl-4-pentenal: Contains a double bond instead of a triple bond.
3,3-Dimethylpentane: Saturated hydrocarbon with no functional groups.
Uniqueness
4-Pentynal, 3,3-dimethyl- is unique due to the presence of both an aldehyde and an alkyne group, which imparts distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
35849-64-0 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
3,3-dimethylpent-4-ynal |
InChI |
InChI=1S/C7H10O/c1-4-7(2,3)5-6-8/h1,6H,5H2,2-3H3 |
Clave InChI |
CWORKEUBPFOPPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
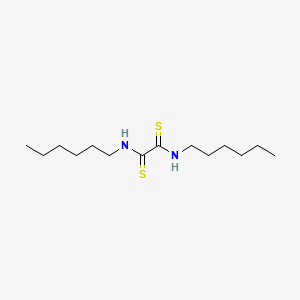
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

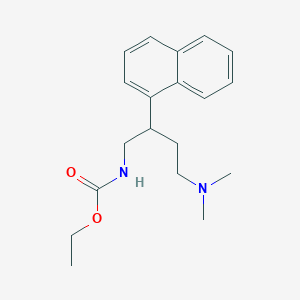
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
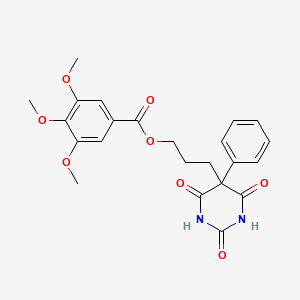
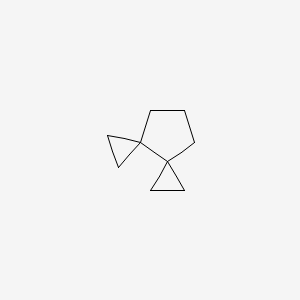
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)

![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
